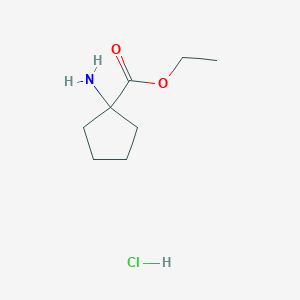

Ethyl 1-aminocyclopentanecarboxylate hydrochloride

Description

The exact mass of the compound Ethyl 1-aminocyclopentanecarboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176957. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 1-aminocyclopentanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-aminocyclopentanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-7(10)8(9)5-3-4-6-8;/h2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFASIQRQWKXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945321 | |

| Record name | Ethyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22649-37-2 | |

| Record name | 22649-37-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-aminocyclopentane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ethyl 1-aminocyclopentanecarboxylate hydrochloride chemical properties

An In-Depth Technical Guide to Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride: Properties, Synthesis, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a cyclic, non-proteinogenic α-amino acid ester of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid cyclopentyl scaffold provides a valuable structural motif for the design of novel therapeutics and complex molecular architectures. This guide offers a comprehensive overview of the chemical and physical properties of this compound, outlines plausible synthetic routes, discusses its characteristic reactivity, and explores its applications as a versatile building block in drug discovery. The information presented herein is intended to serve as a foundational resource for researchers utilizing this and similar compounds in their work.

Chemical Identity and Physical Properties

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is the hydrochloride salt of the ethyl ester of 1-aminocyclopentanecarboxylic acid. While specific experimental data for the hydrochloride salt is limited in publicly accessible literature, the properties of the free base, Ethyl 1-aminocyclopentanecarboxylate, are available and provide a strong basis for understanding the characteristics of the salt form.

The free base, Ethyl 1-aminocyclopentanecarboxylate, is identified by the CAS number 1664-35-3.[1] The hydrochloride salt is formed by the protonation of the primary amino group by hydrochloric acid, which enhances the compound's stability and aqueous solubility.

Table 1: Chemical Identifiers and Computed Physical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 157.21 g/mol | 193.67 g/mol | [1] |

| CAS Number | 1664-35-3 | Not explicitly assigned | [1] |

| IUPAC Name | ethyl 1-aminocyclopentane-1-carboxylate | ethyl 1-aminocyclopentane-1-carboxylate;hydrochloride | [1] |

| Appearance | - | White to off-white crystalline powder (inferred from analogs) | [2] |

| Melting Point | Not available | Expected to be higher than the free base; a related isomer, ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, has a melting point of 97-100 °C. | |

| Boiling Point | Not available | Decomposes upon heating | |

| Solubility | Not available | Expected to be soluble in water and polar organic solvents like methanol and ethanol. The parent acid, 1-aminocyclopentanecarboxylic acid, is highly soluble in water.[3] | |

| pKa (of ammonium ion) | Not available | Estimated to be around 9-10, typical for primary ammonium ions. |

Note: Many of the physical properties for the hydrochloride salt are inferred from the properties of the free base and closely related analogs due to a lack of specific experimental data for this compound in peer-reviewed literature.

Synthesis and Purification

The synthesis of Ethyl 1-aminocyclopentanecarboxylate hydrochloride typically involves a multi-step process, beginning with the formation of the core α-amino acid, 1-aminocyclopentanecarboxylic acid, followed by esterification and salt formation.

Synthesis of 1-Aminocyclopentanecarboxylic Acid

A common and robust method for the synthesis of α-amino acids is the Strecker synthesis . This reaction involves the treatment of a ketone with an amine source (ammonia) and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.

Step 1: Formation of α-aminonitrile Cyclopentanone is reacted with ammonia and potassium cyanide to form 1-aminocyclopentanecarbonitrile.

Step 2: Hydrolysis The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield 1-aminocyclopentanecarboxylic acid.

Esterification and Salt Formation

The resulting amino acid can be esterified using Fischer esterification. This involves reacting the amino acid with an excess of ethanol in the presence of a strong acid catalyst, such as hydrogen chloride gas or thionyl chloride. The use of hydrogen chloride as a catalyst conveniently leads directly to the desired hydrochloride salt.

Step 3: Fischer Esterification and Hydrochloride Salt Formation 1-Aminocyclopentanecarboxylic acid is dissolved or suspended in ethanol, and dry hydrogen chloride gas is bubbled through the mixture, or thionyl chloride is added. The reaction is typically heated to reflux to drive the esterification to completion. The product, Ethyl 1-aminocyclopentanecarboxylate hydrochloride, precipitates upon cooling or solvent removal.

Figure 1: Plausible synthetic route to Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Purification Protocol

The crude product can be purified by recrystallization.

-

Dissolution: Dissolve the crude Ethyl 1-aminocyclopentanecarboxylate hydrochloride in a minimal amount of hot ethanol or a mixture of ethanol and diethyl ether.

-

Decolorization: If the solution is colored, a small amount of activated charcoal can be added, and the mixture is briefly heated before being filtered hot to remove the charcoal.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to remove any residual solvent.

Chemical Reactivity

The chemical reactivity of Ethyl 1-aminocyclopentanecarboxylate hydrochloride is dictated by its three main components: the protonated primary amine (ammonium), the ethyl ester, and the cyclopentyl ring.

Figure 2: Key reactive sites of Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Reactions at the Amino Group

The primary amino group is protonated in the hydrochloride salt. To engage in nucleophilic reactions, it must first be deprotonated by a base (e.g., triethylamine, sodium bicarbonate) to yield the free amine.

-

Acylation: The free amine readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This is a fundamental reaction in peptide synthesis.

-

Alkylation: The free amine can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

-

Formation of Schiff Bases: The free amine can condense with aldehydes and ketones to form imines (Schiff bases).

Reactions at the Ester Group

The ethyl ester group is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: The ester can be hydrolyzed to the parent carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically faster and irreversible.

-

Amidation: The ester can be converted to an amide by reaction with ammonia or a primary/secondary amine, often at elevated temperatures.

-

Reduction: The ester can be reduced to the corresponding amino alcohol (1-amino-1-hydroxymethylcyclopentane) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Drug Discovery

Cyclic α-amino acids and their esters are valuable building blocks in medicinal chemistry due to their ability to introduce conformational rigidity into peptide and small molecule structures.[4] This can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates.

-

Peptidomimetics: Ethyl 1-aminocyclopentanecarboxylate can be incorporated into peptide chains to create peptidomimetics with constrained conformations. This is crucial for studying protein-protein interactions and designing enzyme inhibitors.

-

Scaffold for Novel Heterocycles: The amino and ester functionalities serve as handles for the construction of more complex heterocyclic systems, which are prevalent in many classes of pharmaceuticals.

-

Synthesis of Bioactive Molecules: Derivatives of aminocyclopentanecarboxylic acid have been explored for their potential as antagonists for glutamate receptors and in the development of antiviral and anticancer agents. The parent amino acid, cycloleucine, is known to be an inhibitor of nucleic acid methylation.[5]

Figure 3: Role of the title compound in a typical drug discovery workflow.

Analytical Characterization (Expected)

Due to the lack of specific, publicly available experimental spectra, this section describes the expected spectral characteristics based on the compound's structure and data from analogous compounds.

-

¹H NMR (Proton NMR):

-

Ethyl group: A triplet signal around 1.2-1.3 ppm (3H, -CH₃) and a quartet signal around 4.1-4.2 ppm (2H, -OCH₂-).

-

Cyclopentyl protons: A series of multiplets in the range of 1.6-2.2 ppm (8H).

-

Ammonium protons (-NH₃⁺): A broad singlet at a downfield chemical shift (typically > 8 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

-

Ester carbonyl: A signal in the range of 170-175 ppm.

-

Quaternary α-carbon: A signal around 60-65 ppm.

-

Cyclopentyl carbons: Signals in the aliphatic region (20-40 ppm).

-

-

IR (Infrared) Spectroscopy:

-

N-H stretching: A broad band in the region of 2500-3200 cm⁻¹ characteristic of an ammonium salt.

-

C=O stretching (ester): A strong, sharp absorption around 1730-1750 cm⁻¹.

-

C-H stretching (aliphatic): Absorptions just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

In electrospray ionization (ESI) positive mode, the spectrum would be expected to show the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₈H₁₆NO₂⁺ (158.12).

-

Safety and Handling

-

GHS Hazard Statements (Inferred):

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a valuable, albeit not widely documented, chemical entity. Its rigid cyclic structure and bifunctional nature make it an attractive building block for creating conformationally constrained molecules in drug discovery and materials science. While a scarcity of direct experimental data necessitates some inference from related compounds, this guide provides a robust framework for its synthesis, reactivity, and potential applications. As the use of cyclic amino acids continues to grow, it is anticipated that more detailed characterization of this and similar compounds will become available.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 386203, Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222862, Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16217503, Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2901, Cycloleucine. Retrieved from [Link]

-

Solubility of Things (n.d.). 1-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

-

Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

- Google Patents (n.d.). Synthesis of aminocyclopentane carboxylic acids.

-

Esters of cyclopropanecarboxylic acid demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions. (2008). Organic Letters. Retrieved from [Link]

-

Oakwood Chemical (n.d.). 1-Aminocyclopentanecarboxylic Acid Methyl Ester Hydrochloride. Retrieved from [Link]

-

Cyclic tailor-made amino acids in the design of modern pharmaceuticals. (2020). Expert Opinion on Drug Discovery. Retrieved from [Link]

Sources

- 1. Cyclopentanecarboxylic acid, 1-amino-, ethyl ester | C8H15NO2 | CID 222862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 16217503 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-aminocyclopentanecarboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a non-proteinogenic amino acid ester that has garnered significant attention in the pharmaceutical industry. Its rigid cyclopentyl scaffold provides a valuable design element for introducing conformational constraint into small molecules, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability of drug candidates. The presence of a primary amine and an ethyl ester functionality offers versatile handles for synthetic elaboration, making it an attractive starting material for the construction of complex molecular architectures.

Nomenclature and Structure:

-

Systematic Name: ethyl 1-aminocyclopentane-1-carboxylate hydrochloride

-

Parent Compound CAS Number: 1664-35-3 (for the free base, Ethyl 1-aminocyclopentanecarboxylate)[1][2]

-

Molecular Formula (as hydrochloride): C₈H₁₆ClNO₂

-

Molecular Weight (as hydrochloride): 193.67 g/mol

Structural Representation:

Caption: Chemical structure of Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Physicochemical Properties and Data Summary

The hydrochloride salt form of Ethyl 1-aminocyclopentanecarboxylate offers advantages over the free base, primarily in terms of improved solubility in aqueous media and enhanced stability, which are critical attributes for many synthetic and biological applications.

| Property | Value | Source |

| Parent Compound CAS No. | 1664-35-3 | [1][2] |

| Molecular Formula (HCl Salt) | C₈H₁₆ClNO₂ | Calculated |

| Molecular Weight (HCl Salt) | 193.67 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [2] |

Synthesis and Purification

The synthesis of Ethyl 1-aminocyclopentanecarboxylate hydrochloride is typically achieved through a multi-step process, commencing from readily available starting materials. The final step involves the formation of the hydrochloride salt, which also aids in the purification and isolation of the final product.

Synthetic Pathway Overview

A common and efficient route to Ethyl 1-aminocyclopentanecarboxylate is the Strecker synthesis or a modified Bucherer-Bergs reaction starting from cyclopentanone. This is followed by esterification and subsequent hydrochloride salt formation.

Caption: A typical synthetic workflow for Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Detailed Experimental Protocol: Esterification and Hydrochloride Salt Formation

This protocol describes the conversion of 1-aminocyclopentanecarboxylic acid to its ethyl ester hydrochloride.

Step 1: Esterification of 1-Aminocyclopentanecarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-aminocyclopentanecarboxylic acid in absolute ethanol.

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the suspension. The use of thionyl chloride is often preferred as it reacts with any residual water and generates HCl in situ, which can also catalyze the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure. The resulting crude product is the ethyl ester as its hydrochloride salt.

Step 2: Purification and Isolation of the Hydrochloride Salt

-

Recrystallization: The crude Ethyl 1-aminocyclopentanecarboxylate hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed.

-

Isolation: Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

-

Drying: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and multiplets for the cyclopentyl ring protons. The protons of the ammonium group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the cyclopentyl ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, the C=O stretching of the ester, and C-H stretching of the aliphatic ring and ethyl group.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will show the molecular ion peak corresponding to the free base (the protonated molecule [M+H]⁺).

Applications in Drug Development and Medicinal Chemistry

Ethyl 1-aminocyclopentanecarboxylate hydrochloride serves as a versatile scaffold in the synthesis of a wide range of biologically active molecules.

Incorporation into Peptide Scaffolds

The constrained cyclic nature of the aminocyclopentane moiety is utilized to create peptidomimetics with improved pharmacological properties. When incorporated into a peptide backbone, it can induce specific secondary structures, leading to enhanced receptor binding and increased resistance to enzymatic degradation.

Caption: Use of Ethyl 1-aminocyclopentanecarboxylate hydrochloride in peptide synthesis.

Synthesis of Novel Heterocyclic Compounds

The primary amine and ester functionalities of Ethyl 1-aminocyclopentanecarboxylate hydrochloride are reactive handles for the construction of various heterocyclic systems, which are prevalent in many drug classes. For instance, it can be a precursor for the synthesis of spiro-heterocycles, which are of great interest in drug discovery due to their three-dimensional nature.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C.[2]

Conclusion

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural features and synthetic accessibility make it an important tool in the design of novel therapeutics with improved pharmacological profiles. While the ambiguity surrounding its specific CAS number necessitates careful attention to sourcing and documentation, its utility in modern drug discovery is well-established. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

-

PubChem. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

Nagase, H., et al. (2018). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 9(1), 4641. [Link]

-

ResearchGate. Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... [Link]

- Google Patents. Synthesis of aminocyclopentane carboxylic acids.

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

- Google Patents. Methods of preparing cyclic peptides and uses thereof.

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

- Google Patents. Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.

-

Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

Sources

An In-Depth Guide to the Molecular Structure and Characterization of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of Ethyl 1-aminocyclopentanecarboxylate hydrochloride, a key building block in organic synthesis and drug development. The document details its chemical identity, covalent framework, and the role of the hydrochloride salt. A thorough examination of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to offer empirical validation of the structure. Furthermore, this guide outlines a standard synthesis protocol and a logical workflow for its structural confirmation, supported by physicochemical data and handling guidelines. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Chemical Identity and Significance

Systematic Nomenclature and Identifiers

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a non-proteinogenic α-amino acid ester. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous media compared to its free base form.

| Identifier | Value | Source |

| IUPAC Name | ethyl 1-aminocyclopentane-1-carboxylate;hydrochloride | [1] |

| CAS Number | 1664-35-3 (Free Base) | [1] |

| Molecular Formula | C₈H₁₅NO₂ · HCl | [2] |

| Molecular Weight | 193.67 g/mol | [2] |

| Canonical SMILES | CCOC(=O)C1(CCCC1)N.Cl | [1] |

Core Structure: The α-Amino Acid Ester Scaffold

The molecule's core is a cyclopentane ring, which imparts a degree of conformational rigidity. Attached to a single quaternary carbon (C1) of this ring are four distinct groups:

-

An amino group (-NH₂), which is protonated to an ammonium group (-NH₃⁺) in the hydrochloride salt.

-

An ethyl carboxylate group (-COOCH₂CH₃).

-

Two methylene groups as part of the cyclopentane ring.

This arrangement classifies it as a quaternary, cyclic α-amino acid ester. Unlike many biologically relevant amino acids, the C1 carbon is not a stereocenter because two of the substituents are part of the same cyclopentyl ring, rendering the molecule achiral.

Significance in Medicinal Chemistry

Cyclic amino acids like this are of significant interest in medicinal chemistry. The constrained cyclopentyl backbone can lock the molecule into a specific conformation, which can lead to higher receptor affinity and selectivity in drug candidates. They are often used as scaffolds or building blocks in the synthesis of peptidomimetics, enzyme inhibitors, and other complex bioactive molecules.

Elucidation of the Molecular Structure

The definitive structure of Ethyl 1-aminocyclopentanecarboxylate hydrochloride is established through a combination of synthetic chemistry and analytical spectroscopy.

The Covalent Framework

The molecule consists of a central five-membered carbocyclic ring. The C1 carbon is sp³ hybridized and bonded to the nitrogen of the amino group, the carbonyl carbon of the ester group, and two other carbons (C2 and C5) of the cyclopentane ring. The carbonyl carbon is sp² hybridized, exhibiting trigonal planar geometry.

The Hydrochloride Salt: Protonation and Ionic Interaction

In the presence of hydrochloric acid, the lone pair of electrons on the basic nitrogen atom of the amino group accepts a proton (H⁺), forming a positively charged ammonium cation (-NH₃⁺). This cation then forms an ionic bond with the negatively charged chloride ion (Cl⁻). This salt formation is crucial for the compound's stability, handling, and solubility characteristics, making it a white crystalline powder under standard conditions.[2]

Spectroscopic Signature: The Empirical Evidence

Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming the connectivity and chemical environment of every atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 1-aminocyclopentanecarboxylate hydrochloride, the expected signals in deuterated chloroform (CDCl₃) are as follows:

-

¹H NMR Analysis: The proton NMR spectrum reveals the number of unique protons and their neighboring environments.

-

Ethyl Group (Ester): A quartet signal for the methylene protons (-O-CH₂-CH₃) and a triplet for the methyl protons (-O-CH₂-CH₃).

-

Cyclopentyl Ring: Multiple overlapping signals (a multiplet) for the eight methylene protons of the cyclopentane ring. Due to the ring's conformation, these protons are not all chemically equivalent.

-

Ammonium Group: A broad singlet for the three ammonium protons (-NH₃⁺). The broadness is due to rapid proton exchange and quadrupolar relaxation.

-

-

¹³C NMR Analysis: The carbon NMR spectrum shows a distinct signal for each unique carbon atom.

-

Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl group.

-

Quaternary Carbon (C1): The signal for the carbon atom attached to the amino and ester groups.

-

Ethyl Group Carbons: Two distinct signals for the methylene and methyl carbons of the ethyl ester.

-

Cyclopentyl Carbons: Signals corresponding to the methylene carbons of the cyclopentane ring.

-

Table 1: Predicted NMR Data Summary

| Group | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| -CH₂CH₃ (quartet) | ~4.2 | ~62 |

| -CH₂CH₃ (triplet) | ~1.3 | ~14 |

| Cyclopentyl -CH₂- | 1.6 - 2.1 (multiplet) | 25 - 40 |

| -NH₃⁺ (broad singlet) | 8.5 - 9.5 | N/A |

| >C< (quaternary) | N/A | ~70 |

| >C=O (carbonyl) | N/A | ~175 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[3]

-

N-H Stretch: A strong, broad absorption band is expected in the range of 3000-3300 cm⁻¹, characteristic of the ammonium salt (-NH₃⁺).

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclopentyl and ethyl groups.

-

C=O Stretch: A very strong, sharp absorption peak around 1730-1750 cm⁻¹, indicative of the ester carbonyl group.

-

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond of the ester.

Table 2: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3000 - 3300 (Broad, Strong) |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 (Medium to Strong) |

| Ester (C=O) | C=O Stretch | 1730 - 1750 (Strong, Sharp) |

| Ester (C-O) | C-O Stretch | 1000 - 1300 (Strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and its fragmentation pattern. When analyzed, the hydrochloride salt typically dissociates, and the free base (Ethyl 1-aminocyclopentanecarboxylate) is ionized. The molecular weight of the free base is 157.21 g/mol .[1]

-

Molecular Ion Peak (M⁺): A peak at m/z = 157 corresponding to the intact free base radical cation [C₈H₁₅NO₂]⁺•.

-

Key Fragmentation: A prominent fragment is often observed from the loss of the ethyl carboxylate group, or parts of it. A common fragmentation pathway for esters is the loss of the alkoxy group (-OEt), leading to a peak at m/z = 112. Another significant fragmentation is the loss of the entire ester group, which can lead to a cyclopentyl amine fragment.

Experimental Workflow: From Synthesis to Confirmation

The synthesis and structural validation of this compound follow a logical and self-validating workflow.

Synthesis via Strecker Reaction Variant

A common method for synthesizing α-amino acids is the Strecker synthesis. A variant of this can be applied to a ketone precursor.

Protocol: Synthesis of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

-

Cyanohydrin Formation: Cyclopentanone is reacted with sodium cyanide (NaCN) in an acidic aqueous solution to form the cyclopentanone cyanohydrin intermediate. Causality: The acidic medium protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the cyanide ion.

-

Aminonitrile Formation: Ammonium chloride (NH₄Cl) is added to the reaction mixture. The cyanohydrin reacts with ammonia (generated in situ from ammonium chloride) to form 1-aminocyclopentanecarbonitrile. Causality: Ammonia acts as a nucleophile, displacing the hydroxyl group.

-

Nitrile Hydrolysis & Esterification: The aminonitrile is then subjected to hydrolysis with strong acid (e.g., concentrated HCl) in the presence of ethanol. This step hydrolyzes the nitrile group to a carboxylic acid and subsequently esterifies it in the ethanolic solution, while also forming the ammonium hydrochloride salt. Causality: The high concentration of ethanol and acid drives the equilibrium towards the formation of the ethyl ester.

-

Isolation and Purification: The final product is isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent system like ethanol/ether. Trustworthiness: The purity of the final crystalline product is confirmed by measuring its melting point and comparing it to the literature value, as well as by the spectroscopic methods detailed above.

A Validated Workflow for Structural Confirmation

To ensure scientific integrity, a multi-step validation process is essential. The following workflow diagram illustrates the logical progression from synthesis to final structural confirmation.

Caption: Workflow for Synthesis and Structural Confirmation.

Physicochemical Properties and Handling

Table 3: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Appearance | White crystalline powder | [2] |

| Melting Point | 97-100°C | [2] |

| Solubility | Soluble in water and alcohols. | General knowledge for hydrochloride salts. |

| Storage | Store in a cool, dry place under an inert atmosphere. The compound is hygroscopic. | General handling for amine salts. |

Conclusion

The molecular structure of Ethyl 1-aminocyclopentanecarboxylate hydrochloride is well-defined and confirmed through a suite of modern analytical techniques. Its identity as a cyclic, quaternary α-amino acid ester hydrochloride is established by its unique spectroscopic fingerprint. The combination of NMR, IR, and MS data provides a self-validating system that confirms the covalent framework, the presence of key functional groups, and the overall molecular weight. Understanding this detailed structure is fundamental for its application as a versatile building block in the rational design of novel therapeutics and complex organic molecules.

References

-

MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Ethyl cyclopentanecarboxylate. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2026). Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.

-

ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,.... Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Retrieved from [Link]

-

NIST WebBook. (n.d.). Amino acetic acid hydrochloride. Retrieved from [Link]

-

YouTube. (2025). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 1-aminocyclopentanecarboxylate hydrochloride, a valuable building block in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are structured to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring a deep understanding of the process.

Introduction: The Significance of a Cyclic Amino Acid Ester

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a non-proteinogenic α-amino acid ester. Its constrained cyclic structure provides a unique conformational rigidity that is highly sought after in the design of peptidomimetics and other bioactive molecules. By incorporating this moiety, researchers can explore structure-activity relationships (SAR) with greater precision, leading to the development of more potent and selective therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

Strategic Synthesis: Pathways to the Core Structure

The synthesis of ethyl 1-aminocyclopentanecarboxylate hydrochloride can be approached through several established methods for α-amino acid synthesis. The most direct and industrially scalable approach is a multi-step synthesis commencing from cyclopentanone. This guide will focus on the Strecker synthesis as the primary pathway, with a comparative discussion of the Bucherer-Bergs reaction.

The Strecker Synthesis Pathway: A Robust and Versatile Method

The Strecker synthesis is a classic and highly effective method for preparing α-amino acids from aldehydes or ketones.[1][2] It proceeds via the formation of an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[1][2]

The overall transformation for the synthesis of the target molecule's precursor, 1-aminocyclopentanecarboxylic acid, is depicted below:

Caption: Overview of the Strecker Synthesis for 1-Aminocyclopentanecarboxylic Acid.

The initial step involves the reaction of cyclopentanone with ammonia and a cyanide source to form the key intermediate, 1-aminocyclopentanecarbonitrile.[3]

Mechanism:

-

Imine Formation: Cyclopentanone reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to yield a cyclopentylimine.

-

Nucleophilic Attack: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the imine, forming the stable α-aminonitrile.[1][2]

Caption: Mechanism of 1-Aminocyclopentanecarbonitrile Formation.

Experimental Protocol:

A detailed protocol for the synthesis of 1-aminocyclopentanecarbonitrile is adapted from established procedures.[3]

| Reagent/Parameter | Quantity/Value | Rationale |

| Cyclopentanone | 1.0 eq | Starting material for the cyclopentane ring. |

| Sodium Cyanide | 1.2 eq | Cyanide source; excess ensures complete reaction. |

| Ammonium Chloride | 1.2 eq | In situ source of ammonia and mild acid catalyst. |

| 20% Aqueous Ammonia | As needed | Provides ammonia and maintains basic pH for imine formation. |

| Methanol/Water | Solvent | Provides a suitable medium for the reaction. |

| Temperature | 60°C | Accelerates the reaction rate. |

| Reaction Time | ~2-3 hours | Monitored by TLC for completion. |

Procedure:

-

In a well-ventilated fume hood, dissolve sodium cyanide in water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add a solution of ammonium chloride in water, followed by 20% aqueous ammonia.

-

Add a solution of cyclopentanone in methanol to the reaction mixture.

-

Stir the mixture for 1.5 hours at room temperature, then heat to 60°C for 45 minutes.

-

Cool the reaction mixture to room temperature and extract several times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil.[3]

The nitrile group of the intermediate is then hydrolyzed under acidic conditions to yield the carboxylic acid.

Mechanism:

The hydrolysis of the nitrile in the presence of strong acid and water proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid and ammonium ion.

Experimental Protocol:

| Reagent/Parameter | Quantity/Value | Rationale |

| 1-Aminocyclopentanecarbonitrile | 1.0 eq | Substrate for hydrolysis. |

| Concentrated Hydrochloric Acid | Excess | Catalyst and reactant for hydrolysis. |

| Acetic Acid | Co-solvent | Improves solubility of the starting material. |

| Water | Reactant | Necessary for the hydrolysis reaction. |

| Temperature | 60°C | Provides energy to overcome the activation barrier. |

| Reaction Time | ~24 hours | Drives the reaction to completion. |

Procedure:

-

Combine the crude 1-aminocyclopentanecarbonitrile oil with water, concentrated hydrochloric acid, and acetic acid.[3]

-

Heat the mixture at 60°C for approximately 24 hours.

-

Cool the reaction mixture to room temperature and allow it to stand for 1 hour to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under reduced pressure to obtain 1-aminocyclopentanecarboxylic acid.

The Bucherer-Bergs Reaction: An Alternative Pathway

The Bucherer-Bergs reaction is another multicomponent reaction that can be used to synthesize α-amino acids from ketones or aldehydes.[4][5] This method involves the reaction of the carbonyl compound with ammonium carbonate and a cyanide source to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.

Caption: The Bucherer-Bergs reaction pathway to 1-aminocyclopentanecarboxylic acid.

While effective, the Strecker synthesis is often preferred for its generally milder conditions and more direct route to the aminonitrile intermediate.

Esterification and Salt Formation: The Final Steps

The final stages of the synthesis involve the conversion of the amino acid to its ethyl ester and subsequent formation of the hydrochloride salt.

Fischer Esterification: A Classic Approach

The Fischer esterification is a reliable acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7]

Mechanism:

The reaction is an equilibrium process. To drive the reaction towards the ester product, a large excess of the alcohol (ethanol in this case) is used, and the water formed is often removed.[6] The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol.

Experimental Protocol:

| Reagent/Parameter | Quantity/Value | Rationale |

| 1-Aminocyclopentanecarboxylic Acid | 1.0 eq | The carboxylic acid to be esterified. |

| Ethanol | Large excess (solvent) | Reactant and solvent to drive the equilibrium. |

| Concentrated Sulfuric Acid or HCl gas | Catalytic amount | Acid catalyst to protonate the carbonyl. |

| Temperature | Reflux | To increase the reaction rate. |

| Reaction Time | 4-8 hours | Monitored by TLC for completion. |

Procedure:

-

Suspend 1-aminocyclopentanecarboxylic acid in absolute ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or bubble dry HCl gas through the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

The residue contains the crude ethyl 1-aminocyclopentanecarboxylate.

Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Procedure:

-

Dissolve the crude ethyl 1-aminocyclopentanecarboxylate in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 1-aminocyclopentanecarboxylate hydrochloride as a crystalline solid.

Conclusion and Future Perspectives

The synthesis of ethyl 1-aminocyclopentanecarboxylate hydrochloride is a well-established process that relies on fundamental reactions in organic chemistry. The Strecker synthesis provides a reliable and scalable route to the key 1-aminocyclopentanecarboxylic acid intermediate, which can be efficiently converted to the final product through Fischer esterification and salt formation. Understanding the nuances of each step, from reaction mechanisms to experimental conditions, is crucial for achieving high yields and purity. This versatile building block will undoubtedly continue to play a significant role in the discovery and development of new chemical entities with therapeutic potential.

References

- AN IMPROVED PROCESS FOR PREPARING 1-(PENTANOYLAMINO)CYCLOPENTANECARBOXYLIC ACID. (2010). Google Patents.

-

Strecker Synthesis. (n.d.). NROChemistry. Retrieved from [Link]

-

Strecker amino acid synthesis. (2023). In Wikipedia. Retrieved from [Link]

-

The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

- Calmes, M., Daunis, J., Jacquier, R., & Verducci, J. (1983). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Tetrahedron, 39(14), 2323-2327.

- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (1988). Organic Syntheses, 66, 181. doi:10.15227/orgsyn.066.0181

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

- Synthesis of aminocyclopentane carboxylic acids. (2008). Google Patents.

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

5.2.4: Synthesis of Amino Acids. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2018). Molecules, 23(7), 1775. doi:10.3390/molecules23071775

-

Acid to Ester - Common Conditions. (n.d.). The Organic Chemistry Tutor. Retrieved from [Link]

- Method for salt preparation. (2010). Google Patents.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University.

- cyclopentanone. (1941). Organic Syntheses, 1, 192. doi:10.15227/orgsyn.001.0192

- Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. (2022). Russian Chemical Reviews, 91(8), RCR5028.

-

Esterification--Making Esters from Carboxylic Acids. (2019, January 25). YouTube. Retrieved from [Link]

- Asymmetric Strecker Synthesis of α-Arylglycines. (2016). The Journal of Organic Chemistry, 81(17), 7549-7557.

-

CHEM113 22 7 Amidomalonate. (2022, April 19). YouTube. Retrieved from [Link]

-

Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit. Retrieved from [Link]

- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry, 2(1), 1-6.

-

How to make a salt of a novel compound? (2012, July 25). ResearchGate. Retrieved from [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. Retrieved from [Link]

- Bucherer-Bergs Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 486-488). Cambridge University Press.

- Fischer Esterification. (n.d.). University of Colorado Boulder.

-

Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. (2020, May 4). YouTube. Retrieved from [Link]

-

Forming oxalate salts of amines. (2021, August 26). Sciencemadness.org. Retrieved from [Link]

-

15a: Fischer esterification mechanism. (2021, April 22). YouTube. Retrieved from [Link]

- SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. (2010). Revista de Chimie, 61(10), 963-966.

- Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (2021). Google Patents.

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. athabascau.ca [athabascau.ca]

Spectroscopic Characterization of Ethyl 1-aminocyclopentanecarboxylate Hydrochloride: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for Ethyl 1-aminocyclopentanecarboxylate hydrochloride (C₈H₁₆ClNO₂). As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While direct experimental spectra for this specific hydrochloride salt are not widely published, this guide will present a comprehensive analysis based on established spectroscopic principles and data from closely related analogs. This predictive approach, grounded in scientific literature, provides a robust framework for the characterization of this compound.

Molecular Structure and Spectroscopic Overview

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is the hydrochloride salt of the ethyl ester of 1-aminocyclopentanecarboxylic acid. The protonation of the primary amine to form the ammonium salt significantly influences its spectroscopic properties, particularly in IR and NMR spectroscopy.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 1-aminocyclopentanecarboxylate hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation. The following analysis is based on predicted chemical shifts, drawing comparisons from similar structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons, the cyclopentyl ring protons, and the ammonium protons.

Predicted ¹H NMR Data (in CDCl₃, shifts relative to TMS):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 8.0 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium group are acidic and often exchange with residual water, leading to a broad signal. Its chemical shift is concentration and solvent dependent. |

| ~4.30 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |

| ~2.2 - 2.0 | Multiplet | 4H | Cyclopentyl C2, C5 -H | The methylene protons on the cyclopentyl ring adjacent to the quaternary carbon. |

| ~1.9 - 1.7 | Multiplet | 4H | Cyclopentyl C3, C4 -H | The methylene protons on the cyclopentyl ring further from the quaternary carbon. |

| ~1.35 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester. |

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectrum would be acquired on a 300 MHz or higher field NMR spectrometer.

Workflow for ¹H NMR Analysis

Caption: Workflow for FT-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 1-aminocyclopentanecarboxylate hydrochloride, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can detect the protonated molecule of the free base.

Predicted Mass Spectrum Data (ESI-MS):

| m/z | Ion | Rationale |

| 158.12 | [M+H]⁺ | The protonated molecular ion of the free base (Ethyl 1-aminocyclopentanecarboxylate, C₈H₁₅NO₂). The molecular weight of the free base is 157.21 g/mol . |

| 112.08 | [M+H - EtOH]⁺ | Loss of ethanol from the protonated molecular ion. |

| 84.08 | [M+H - CO₂Et]⁺ | Loss of the ethyl carboxylate group. |

Experimental Protocol for ESI-MS:

-

Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Introduce the solution into the electrospray ionization source of the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode.

Workflow for ESI-Mass Spectrometry

Caption: Workflow for ESI-Mass Spectrometry.

Integrated Spectroscopic Analysis and Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural elucidation of Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

-

NMR spectroscopy confirms the carbon-hydrogen framework, including the presence and connectivity of the ethyl and cyclopentyl groups.

-

IR spectroscopy definitively identifies the key functional groups: the ammonium salt, the ester carbonyl, and the alkyl C-H bonds.

-

Mass spectrometry determines the molecular weight of the free base and provides insights into its fragmentation pathways.

Together, these techniques offer a self-validating system for the structural confirmation of Ethyl 1-aminocyclopentanecarboxylate hydrochloride. The predicted data presented in this guide serves as a reliable reference for researchers working with this compound. It is, however, always recommended to acquire experimental data on the specific sample being used for unequivocal characterization.

References

-

PubChem. Ethyl 1-aminocyclopentane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 1-aminocyclopentanecarboxylate. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Mechanism of Action of Ethyl 1-aminocyclopentanecarboxylate Hydrochloride in Biological Systems

Introduction: Delineating a Key Amino Acid Transporter Inhibitor

Ethyl 1-aminocyclopentanecarboxylate hydrochloride, a synthetic amino acid analogue, has garnered significant attention within the scientific community for its potent biological activities. Structurally, it is the ethyl ester of 1-aminocyclopentanecarboxylic acid, a molecule more commonly known as cycloleucine. It is crucial to distinguish this cyclopentane derivative from its cyclopropane counterpart, 1-aminocyclopropanecarboxylic acid (ACPC), as they possess distinct primary mechanisms of action. While ACPC is recognized for its activity as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, Ethyl 1-aminocyclopentanecarboxylate hydrochloride primarily exerts its effects through the inhibition of the L-type amino acid transporter 1 (LAT1).[1][2][3] This guide will provide a comprehensive exploration of this primary mechanism, its downstream cellular consequences, and other potential biological targets.

Primary Mechanism of Action: Competitive Inhibition of the L-Type Amino Acid Transporter 1 (LAT1)

The principal mechanism through which Ethyl 1-aminocyclopentanecarboxylate hydrochloride impacts biological systems is by acting as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5).[1][2] LAT1 is a crucial transmembrane protein responsible for the sodium-independent transport of large neutral amino acids (LNAAs), such as leucine, isoleucine, valine, phenylalanine, tyrosine, tryptophan, and methionine, across the cell membrane.

Due to its structural similarity to these endogenous amino acids, Ethyl 1-aminocyclopentanecarboxylate hydrochloride effectively competes for the substrate-binding site of LAT1. This competitive inhibition blocks the uptake of essential amino acids into the cell, leading to a state of amino acid deprivation. This is particularly impactful in rapidly proliferating cells, such as cancer cells, which exhibit a high demand for amino acids to support protein synthesis and metabolic processes.[1][4][5]

The esterification of the carboxyl group in Ethyl 1-aminocyclopentanecarboxylate hydrochloride is thought to enhance its cell permeability, allowing for more efficient intracellular accumulation and subsequent hydrolysis to the active inhibitor, cycloleucine.

Downstream Cellular Consequences of LAT1 Inhibition

The blockade of LNAA influx by Ethyl 1-aminocyclopentanecarboxylate hydrochloride triggers a cascade of downstream cellular events, primarily centered around the disruption of nutrient-sensing pathways and cell cycle progression.

1. Inhibition of mTORC1 Signaling:

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activation is highly dependent on the intracellular availability of amino acids, particularly leucine. By preventing leucine uptake, Ethyl 1-aminocyclopentanecarboxylate hydrochloride leads to the inactivation of the mTORC1 signaling pathway.[2] This inactivation results in the dephosphorylation of its key downstream effectors, namely the 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K). Dephosphorylated 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation and thereby suppressing protein synthesis. The inactivation of S6K also contributes to the overall reduction in protein synthesis and cell growth.

Signaling Pathway of LAT1 Inhibition

Caption: Competitive inhibition of LAT1 by Ethyl 1-aminocyclopentanecarboxylate hydrochloride.

2. Cell Cycle Arrest:

A significant consequence of LAT1 inhibition and subsequent mTORC1 inactivation is the induction of cell cycle arrest, primarily at the G1/S transition.[6] This is mediated by a reduction in the expression of key cell cycle regulatory proteins, such as cyclin D1. The decreased availability of amino acids for protein synthesis, coupled with the downregulation of mTORC1-dependent translation, leads to insufficient levels of these critical proteins required for progression through the G1 phase of the cell cycle.

Experimental Workflow for Assessing Cell Cycle Arrest

Caption: Flow cytometry workflow to analyze cell cycle distribution.

Secondary and Other Potential Mechanisms of Action

While LAT1 inhibition is the most prominently documented mechanism, the unesterified form, cycloleucine, has been shown to possess other biological activities that may contribute to the overall effects of Ethyl 1-aminocyclopentanecarboxylate hydrochloride following its intracellular hydrolysis.

1. Inhibition of Methionine Adenosyltransferase (MAT):

Cycloleucine can act as a competitive inhibitor of the enzyme methionine adenosyltransferase (MAT).[7][8] This enzyme catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), the primary methyl group donor in the cell. Inhibition of MAT leads to a depletion of intracellular SAM levels, which can have profound effects on numerous cellular processes, including:

-

DNA and RNA methylation: Reduced SAM levels can impair the methylation of DNA and RNA, leading to alterations in gene expression and cellular function.

-

Histone methylation: Changes in histone methylation patterns can impact chromatin structure and gene transcription.

-

Polyamine synthesis: SAM is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

2. Antagonism at the NMDA Receptor Glycine Site:

There is some evidence to suggest that cycloleucine can act as a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[9][10] This action would be in contrast to its cyclopropane analog, ACPC, which is a partial agonist at this site. Antagonism of the glycine site would lead to a reduction in NMDA receptor activity, which could have implications in neuronal signaling and excitotoxicity. However, this mechanism appears to be less potent and is not considered the primary mode of action for cycloleucine in most biological contexts.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of Ethyl 1-aminocyclopentanecarboxylate hydrochloride, a combination of in vitro and cellular assays is employed.

Protocol 1: Competitive Radioligand Uptake Assay for LAT1 Inhibition

Objective: To determine the inhibitory potency of Ethyl 1-aminocyclopentanecarboxylate hydrochloride on LAT1-mediated amino acid transport.

Methodology:

-

Cell Culture: Culture a cell line with high LAT1 expression (e.g., various cancer cell lines) to near confluence in appropriate growth medium.

-

Preparation: Wash the cells with a sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution with choline chloride replacing sodium chloride) to eliminate the contribution of sodium-dependent transporters.

-

Inhibition: Pre-incubate the cells with varying concentrations of Ethyl 1-aminocyclopentanecarboxylate hydrochloride for a short period (e.g., 10-15 minutes).

-

Uptake: Initiate the uptake reaction by adding a fixed concentration of a radiolabeled LAT1 substrate (e.g., [14C]-L-leucine or [3H]-L-leucine) to the wells.

-

Termination: After a defined incubation time (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand uptake against the concentration of Ethyl 1-aminocyclopentanecarboxylate hydrochloride to determine the IC50 value.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

Objective: To assess the effect of Ethyl 1-aminocyclopentanecarboxylate hydrochloride on the phosphorylation status of key mTORC1 downstream effectors.

Methodology:

-

Cell Treatment: Treat LAT1-expressing cells with Ethyl 1-aminocyclopentanecarboxylate hydrochloride at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of S6K and 4E-BP1.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Quantitative Data Summary

| Parameter | Value | Biological System | Reference |

| IC50 for LAT1 Inhibition | Varies depending on cell line and assay conditions | Cancer Cell Lines | [2][5] |

| Effect on mTORC1 Signaling | Decreased phosphorylation of S6K and 4E-BP1 | Cancer Cell Lines | [2] |

| Cell Cycle Effect | G1/S Phase Arrest | Cancer Cell Lines | [6] |

Conclusion and Future Directions

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a potent inhibitor of the L-type amino acid transporter 1, a critical mediator of large neutral amino acid uptake in rapidly proliferating cells. Its primary mechanism of action involves the competitive blockade of LAT1, leading to intracellular amino acid deprivation, subsequent inhibition of the mTORC1 signaling pathway, and cell cycle arrest at the G1/S transition. While secondary mechanisms, such as the inhibition of methionine adenosyltransferase and potential modulation of the NMDA receptor, may contribute to its overall biological profile, the inhibition of LAT1 remains the central and most therapeutically relevant action, particularly in the context of oncology.

Future research should focus on further delineating the interplay between these different mechanisms, especially in vivo. Understanding the pharmacokinetics and pharmacodynamics of Ethyl 1-aminocyclopentanecarboxylate hydrochloride and its active metabolite, cycloleucine, will be crucial for its potential development as a therapeutic agent. Furthermore, exploring its efficacy in combination with other anticancer agents that target complementary pathways could open new avenues for cancer treatment.

References

- Sustained reductions in valine and isoleucine mediate anti-cancer pharmacological effects of inhibiting amino acid transporter LAT1 in cancer cells. Journal of Biological Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842232/]

- l-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11159397/]

- Inhibition of amino acid transporter LAT1 in cancer cells suppresses G0/G1-S transition by downregulating cyclin D1 via p38 MAPK activation. Journal of Pharmacological Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/38395519/]

- Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis. Journal of Cellular Physiology. [URL: https://pubmed.ncbi.nlm.nih.gov/730775/]

- Efficacy of system l amino acid transporter 1 inhibition as a therapeutic target in esophageal squamous cell carcinoma. Cancer Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4317822/]

- Sustained reductions in valine and isoleucine mediate anti-cancer pharmacological effects of inhibiting amino acid transporter LAT1 in cancer cells. ResearchGate. [URL: https://www.researchgate.

- Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2040011/]

- Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1175402/]

- Cycloleucine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2901]

- BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells. Anticancer Research. [URL: https://www.researchgate.net/publication/22814030_BCH_an_Inhibitor_of_System_L_Amino_Acid_Transporters_Induces_Apoptosis_in_Cancer_Cells]

- D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.842751/full]

- Cycloleucine. MedchemExpress. [URL: https://www.medchemexpress.com/cycloleucine.html]

- Effects of D-cycloserine and cycloleucine, ligands for the NMDA-associated strychnine-insensitive glycine site, on brain-stimulation reward and spontaneous locomotion. Psychopharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/2085736/]

- Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.05.02.490333v1]

- Structure of L-leucine and LAT family inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-L-leucine-and-LAT-family-inhibitors-A-L-leucine-B-BCH-C-JPH203-D_fig1_323861298]

- Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. ResearchGate. [URL: https://www.researchgate.

- Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/386203]

- Ethyl 1-hydroxycyclohexanecarboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/222089]

- Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/222862]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of L-type amino acid transporter 1 has antitumor activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of D-cycloserine and cycloleucine, ligands for the NMDA-associated strychnine-insensitive glycine site, on brain-stimulation reward and spontaneous locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 1-aminocyclopentanecarboxylate Hydrochloride: A Versatile Building Block for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclic Amino Acid Esters

In the landscape of modern medicinal chemistry and materials science, the precise three-dimensional arrangement of molecular components is paramount. Non-proteinogenic amino acids, particularly those with cyclic constraints, offer a robust platform for sculpting novel molecular architectures. Among these, Ethyl 1-aminocyclopentanecarboxylate hydrochloride stands out as a pivotal synthetic intermediate. Its cyclopentyl core imparts a semi-rigid conformation, a feature highly sought after in the design of peptidomimetics, constrained peptides, and novel therapeutic agents. The presence of both a primary amine and an ethyl ester on the same quaternary carbon provides orthogonal handles for diverse chemical transformations. This guide, intended for the discerning researcher, delves into the essential technical details of this compound, from its fundamental properties to its synthesis and strategic applications.

Section 1: Chemical Identity and Nomenclature

Clarity in chemical communication is foundational to reproducible science. Ethyl 1-aminocyclopentanecarboxylate hydrochloride is known by several names, and it is crucial to recognize these to navigate the scientific literature and chemical catalogs effectively.

Primary Identifiers

The definitive identity of a chemical entity is its CAS Registry Number. For the free base form of the molecule, the CAS number is 1664-35-3 .[1] The hydrochloride salt, which is the more common commercially available and synthetically utilized form due to its enhanced stability and handling characteristics, is a derivative of this parent compound.

Systematic and Common Synonyms

A comprehensive understanding of the alternative nomenclature is essential for exhaustive literature searches and procurement.

| Nomenclature Type | Name |

| IUPAC Name | ethyl 1-aminocyclopentane-1-carboxylate hydrochloride |

| Alternate IUPAC Name | ethyl 1-aminocyclopentane-1-carboxylate;hydrochloride |

| Common Synonyms | 1-Aminocyclopentanecarboxylic acid ethyl ester hydrochloride |

| Ethyl 1-amino-1-cyclopentanecarboxylate hydrochloride | |

| Cycloleucine ethyl ester hydrochloride | |

| 1-amino-cyclopentane-1-carboxylic acid ethyl ester hydrochloride |